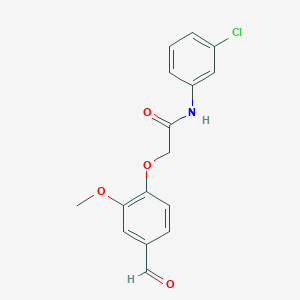

N-(3-Chloro-phenyl)-2-(4-formyl-2-methoxy-phenoxy)-acetamide

Description

N-(3-Chloro-phenyl)-2-(4-formyl-2-methoxy-phenoxy)-acetamide is an organic compound that belongs to the class of acetamides This compound features a chloro-substituted phenyl ring and a formyl-methoxy-substituted phenoxy group attached to an acetamide moiety

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO4/c1-21-15-7-11(9-19)5-6-14(15)22-10-16(20)18-13-4-2-3-12(17)8-13/h2-9H,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCLGAODIMRHHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-phenyl)-2-(4-formyl-2-methoxy-phenoxy)-acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloroaniline and 4-formyl-2-methoxyphenol.

Formation of Intermediate: The 4-formyl-2-methoxyphenol is reacted with chloroacetyl chloride to form an intermediate compound.

Final Coupling: The intermediate is then coupled with 3-chloroaniline under suitable conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

Catalysts: Using catalysts to enhance reaction rates.

Solvents: Selecting appropriate solvents to dissolve reactants and intermediates.

Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Oxidation of the Formyl Group

The formyl (-CHO) group at the 4-position of the phenoxy moiety undergoes oxidation to yield a carboxylic acid (-COOH). This reaction is critical for modifying the compound’s polarity and biological activity.

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or alkaline media .

-

Product : 2-(4-carboxy-2-methoxy-phenoxy)-N-(3-chloro-phenyl)-acetamide.

Reduction of the Formyl Group

The formyl group can be reduced to a hydroxymethyl (-CH₂OH) group, enhancing solubility or enabling further functionalization.

-

Reagents/Conditions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents like tetrahydrofuran (THF) .

-

Product : 2-(4-hydroxymethyl-2-methoxy-phenoxy)-N-(3-chloro-phenyl)-acetamide.

Nucleophilic Substitution at the Methoxy Group

The methoxy (-OCH₃) group at the 2-position of the phenoxy ring participates in nucleophilic substitution reactions, allowing replacement with other nucleophiles (e.g., amines, thiols).

-

Reagents/Conditions :

-

Product : Derivatives such as 2-(4-formyl-2-amino-phenoxy)-N-(3-chloro-phenyl)-acetamide.

Condensation Reactions via the Formyl Group

The formyl group reacts with hydrazines to form hydrazones, a key step in synthesizing bioactive derivatives.

-

Reagents/Conditions : Hydrazine derivatives (e.g., phenylhydrazine) in ethanol under reflux .

-

Product : Hydrazone derivatives with potential α-glucosidase inhibitory activity .

Reaction Conditions and Reagents

Oxidation Products

-

2-(4-carboxy-2-methoxy-phenoxy)-N-(3-chloro-phenyl)-acetamide : A carboxylated derivative with enhanced water solubility, potentially useful in prodrug design.

Hydrazone Derivatives

-

Example : Reaction with 4-nitrophenylhydrazine yields a hydrazone derivative (IC₅₀ = 26.0 µM against α-glucosidase), demonstrating 18-fold greater potency than acarbose .

Case Study: Hydrazone Derivatives for α-Glucosidase Inhibition

A 2024 study synthesized hydrazone derivatives of N-(3-Chloro-phenyl)-2-(4-formyl-2-methoxy-phenoxy)-acetamide to evaluate their α-glucosidase inhibitory activity . Key findings include:

-

Optimal Substituents : Electron-withdrawing groups (e.g., -NO₂, -Cl) on the hydrazone moiety improved activity.

-

Mechanism : Competitive inhibition confirmed via kinetic studies and molecular docking simulations .

-

Toxicity Profile : Derivatives showed lower toxicity than acarbose in preliminary assays .

Industrial and Research Implications

The reactivity of this compound enables its use as a scaffold for drug discovery, particularly in developing antidiabetic and antimicrobial agents. Future research should explore its potential in targeted covalent inhibition and metal-catalyzed cross-coupling reactions.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Investigating its biological activity and potential as a pharmaceutical agent.

Medicine: Exploring its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Using it as an intermediate in the production of dyes, polymers, or other materials.

Mechanism of Action

The mechanism of action of N-(3-Chloro-phenyl)-2-(4-formyl-2-methoxy-phenoxy)-acetamide would depend on its specific application. For instance:

Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.

Chemical Reactivity: The formyl and chloro groups can participate in various chemical reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

N-(3-Chloro-phenyl)-2-(4-hydroxy-2-methoxy-phenoxy)-acetamide: Similar structure but with a hydroxyl group instead of a formyl group.

N-(3-Chloro-phenyl)-2-(4-methoxy-2-methoxy-phenoxy)-acetamide: Similar structure but with an additional methoxy group.

Uniqueness

N-(3-Chloro-phenyl)-2-(4-formyl-2-methoxy-phenoxy)-acetamide is unique due to the presence of both a formyl and a methoxy group, which can influence its chemical reactivity and potential biological activity.

Biological Activity

N-(3-Chloro-phenyl)-2-(4-formyl-2-methoxy-phenoxy)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Structure and Properties

The molecular structure of this compound includes:

- A chloro group at the meta position of the phenyl ring.

- A formyl group attached to a methoxy-substituted phenoxy moiety.

- An acetamide functional group.

These structural features contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. The presence of the chloro and formyl groups enhances its reactivity, allowing it to participate in various biochemical pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial effects. For instance, studies involving related compounds show that chloroacetamides can effectively inhibit Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate efficacy against Gram-negative bacteria like Escherichia coli . The antimicrobial potential is influenced by the position and nature of substituents on the phenyl ring.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. For example, derivatives with halogen substitutions have shown significant anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) . The mechanism may involve the inhibition of cell proliferation and induction of apoptosis through modulation of cellular signaling pathways.

Case Study: Anticancer Efficacy

A study reported that a structurally similar compound exhibited an IC50 value of 48.7 µM against cancer cells, indicating potent activity compared to controls . This suggests that modifications in the structure can lead to enhanced anticancer properties.

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Notably, compounds designed based on similar frameworks have shown promising results as α-glucosidase inhibitors, which are crucial in managing diabetes by delaying carbohydrate absorption . One derivative demonstrated an IC50 value significantly lower than that of acarbose, a standard α-glucosidase inhibitor.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Chloro-phenyl)-2-(4-formyl-2-methoxy-phenoxy)-acetamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with substituted phenols (e.g., 4-formyl-2-methoxy-phenol) and activate the hydroxyl group using KCO as a base in acetonitrile. React with 2-chloroacetamide derivatives under reflux for 24–48 hours .

- Step 2 : Introduce the 3-chlorophenyl group via nucleophilic substitution or condensation. Use triethylamine as a catalyst in dichloromethane at low temperatures (e.g., 273 K) to minimize side reactions .

- Optimization : Monitor reaction progress via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize using H NMR, IR, and MS .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Techniques :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) using SHELX programs (SHELXL for refinement). Report dihedral angles between aromatic rings and acetamide groups to confirm spatial arrangement .

- Spectroscopy : Use H NMR to verify substituent integration (e.g., methoxy protons at ~3.8 ppm, formyl protons at ~9.8 ppm). FTIR confirms carbonyl stretches (C=O at ~1680–1720 cm) .

Advanced Research Questions

Q. How can computational models (e.g., QSAR, molecular docking) predict the bioactivity of this compound against specific targets?

- Methodology :

- Step 1 : Generate a 3D-QSAR model using Partial Least Squares (PLS) regression on derivatives with known IC values. Include descriptors like logP, polar surface area, and electron-withdrawing effects of the chloro and formyl groups .

- Step 2 : Perform molecular docking (e.g., AutoDock Vina) against targets like IL-6 or SARS-CoV-2 proteases. Validate binding modes using MD simulations (100 ns trajectories) to assess complex stability .

- Key Insight : The methoxy group enhances hydrophobic interactions, while the formyl group may participate in hydrogen bonding with catalytic residues .

Q. What strategies resolve contradictions in crystallographic data, such as polymorphism or disordered solvent molecules?

- Approach :

- Strategy 1 : Collect high-resolution data (≤1.0 Å) at low temperature (100 K) to reduce thermal motion artifacts. Use SQUEEZE in PLATON to model disordered solvent regions .

- Strategy 2 : Compare multiple crystal forms (polymorphs) via Hirshfeld surface analysis to identify packing differences. Refine anisotropic displacement parameters for heavy atoms .

- Case Study : In N-(3-chlorophenyl) derivatives, C–H···O interactions stabilize one-dimensional chains, but solvent inclusion (e.g., toluene) may require alternative space groups .

Q. How can synthetic byproducts or low yields be systematically addressed in scaled-up reactions?

- Troubleshooting :

- Issue 1 : Low yields due to steric hindrance from the 3-chlorophenyl group. Switch to microwave-assisted synthesis (e.g., 100 W, 80°C, 30 min) to enhance reaction efficiency .

- Issue 2 : Byproducts from over-alkylation. Quench reactions with ice-cold HCl to precipitate intermediates and optimize stoichiometry (e.g., 1.2:1 ratio of phenol to chloroacetamide) .

- Validation : Use HPLC-MS to identify impurities. Recrystallize from toluene/ethanol mixtures to improve purity (>98%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.